3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
Description
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSRNZDPUXBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide typically involves the bromination of N-(4-bromophenyl)-2-hydroxybenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different halogens or functional groups.
Scientific Research Applications
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Explored for its potential use in treating fungal infections and other microbial diseases.
Industry: Utilized in the formulation of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide involves the inhibition of microbial growth by interfering with essential biological processes. The compound targets the cell membrane and enzymes involved in cell wall synthesis, leading to cell lysis and death. It also disrupts mitochondrial function, inhibiting energy production in microbial cells .
Comparison with Similar Compounds
Structural Analogs in the Bromsalan Family
The bromsalans are a class of halogenated benzamides with varying bromination patterns. Key analogs include:
Dibromsalan (Temasept I)
- Structure : 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide.
- Key Differences : Lacks the third bromine at position 3 of the salicylamide ring.
- Activity :
- Pharmacokinetics : Oral bioavailability in rats is 11% , significantly lower than tribromsalan’s 65% , likely due to differences in solubility and metabolic stability .
3,5-Dibromo-N-(4-fluorobenzyl)aniline
- Structure : Fluorine replaces bromine on the benzyl group; core structure shifts from benzamide to aniline.
- Key Differences : Altered halogen (F vs. Br) and absence of the hydroxyl and carbonyl groups.
- Relevance : Demonstrates how halogen substitution impacts physicochemical properties, though antifungal data are unavailable .
Antifungal Activity and Formulation Effects
Table 1: Comparative Antifungal Activity of Bromsalans
| Compound | C. albicans (MIC, µM) | P. ovale (Inhibition) | A. niger (Inhibition) | Bioavailability (Oral, Rats) |
|---|---|---|---|---|
| Tribromsalan (CAS 87-10-5) | 20 | Moderate | Moderate | 65% |
| Dibromsalan | 20 | High | High | 11% |
- Formulation Impact: Both compounds show 2–4× enhanced activity against all tested fungi when combined with Miranol CS, a cationic surfactant .
Pharmacokinetic and Environmental Considerations
Biological Activity
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a compound belonging to the salicylanilide class, recognized for its potent biological activities, particularly its antibacterial and antifungal properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C13H8Br3N O2S
- Molecular Weight : 449.92 g/mol
- CAS Number : 36782-31-7
The biological activity of this compound primarily involves:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of essential components in microbial cell walls, leading to cell lysis and death.
- Disruption of Mitochondrial Function : It interferes with mitochondrial processes, inhibiting energy production in microbial cells.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).
- Escherichia coli : Demonstrated inhibitory effects on growth.
Antifungal Activity
The compound has shown promising results in combating fungal infections:
- Candida albicans : Effective in inhibiting growth at low concentrations.
- Aspergillus species : Exhibited antifungal activity, making it a candidate for treating fungal infections.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA and 64 µg/mL against E. coli, showcasing its potential as a therapeutic agent.
-
In Vivo Studies :
- In animal models, the compound demonstrated significant reductions in bacterial load in infected tissues compared to control groups. This suggests its potential for systemic administration in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains sulfonamide group | Strong antibacterial and antifungal |
| Niclosamide | Lacks sulfonamide group | Anthelmintic properties |
| 3,5,4'-Tribromosalicylanilide | Additional bromine atom | Antimicrobial activity |
The presence of the sulfonamide group in this compound enhances its solubility and bioavailability compared to other similar compounds, contributing to its potent antimicrobial activity.
Applications
Given its biological properties, this compound has several potential applications:
- Pharmaceuticals : Development of new antimicrobial agents for treating resistant infections.
- Agriculture : Formulation of antifungal agents for crop protection.
- Industrial Disinfectants : Used in formulations aimed at controlling microbial contamination in various settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
